5-(3,4-Dimethoxyphenyl)nicotinic acid
Overview
Description
5-(3,4-Dimethoxyphenyl)nicotinic acid is a useful research compound. Its molecular formula is C14H13NO4 and its molecular weight is 259.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
A series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid were designed and synthesized, revealing some compounds with significant herbicidal activity. These findings provide a foundation for the development of new herbicides based on nicotinic acid derivatives (Chen Yu et al., 2021).
Receptor-Mediated Effects
Nicotinic acid, known for its lipid-lowering properties, was shown to act through G-protein-coupled receptors, specifically PUMA-G in mice and HM74 in humans, which are highly expressed in adipose tissue. This interaction leads to a Gi-mediated decrease in cAMP levels, influencing lipid metabolism (S. Tunaru et al., 2003).
Industrial Production Methods
A review focused on ecological methods to produce nicotinic acid highlighted the need for green chemistry approaches in its industrial production. This aims to reduce environmental impact while meeting the demand for nicotinic acid, emphasizing the importance of sustainable practices in chemical manufacturing (Dawid Lisicki et al., 2022).
Electrochemical Properties
Research on the electrochemical reduction of nicotinic acid at a mercury electrode provided insights into the polarographic behavior and reduction processes of nicotinic acid in various pH environments. This study contributes to the understanding of nicotinic acid's electrochemical characteristics, which could have implications for its analysis and applications in electrochemical sensors (R. Rodríguez-Amaro et al., 1990).
Anti-inflammatory and Analgesic Activities
A new series of 2-(3-chloroanilino)nicotinic acid hydrazides were synthesized and evaluated for their anti-inflammatory and analgesic activities, showing that most compounds had moderate to excellent activity ranges. This suggests potential therapeutic applications for nicotinic acid derivatives in treating inflammation and pain (L. Navidpour et al., 2014).
Mechanism of Action
Target of Action
Given its structural similarity to niacin (also known as nicotinic acid), it’s plausible that it may interact with similar targets . Niacin is known to interact with a variety of targets, including enzymes involved in lipid metabolism and receptors such as the G protein-coupled receptor 109A .
Mode of Action
Based on the known actions of niacin, it can be inferred that this compound might interact with its targets to influence lipid metabolism . For instance, niacin has been shown to inhibit diacylglycerol acyltransferase-2, a key enzyme for triglyceride synthesis . This inhibition results in accelerated intracellular hepatic apo B degradation and decreased secretion of VLDL and LDL particles .
Biochemical Pathways
Based on the actions of niacin, it can be speculated that this compound may influence pathways related to lipid metabolism . Niacin is known to affect the metabolism of lipoproteins, including very-low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and high-density lipoprotein (HDL) .
Pharmacokinetics
The pharmacokinetics of niacin, a structurally similar compound, are better understood . Niacin is known to be well-absorbed and is metabolized in the liver . Its metabolites are excreted in urine .
Result of Action
Based on the known effects of niacin, it can be inferred that this compound might have similar effects, such as reducing levels of ldl and vldl, and increasing levels of hdl .
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-12-4-3-9(6-13(12)19-2)10-5-11(14(16)17)8-15-7-10/h3-8H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKNTDWMTBRGCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646973 | |
Record name | 5-(3,4-Dimethoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887973-42-4 | |
Record name | 5-(3,4-Dimethoxyphenyl)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887973-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3,4-Dimethoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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